3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 2-hydroxy-3-nitroacetophenone with benzaldehyde in the presence of a base such as potassium hydroxide (KOH) in ethanol at room temperature for about 18 hours . The reaction proceeds as follows:
2-Hydroxy-3-nitroacetophenone+BenzaldehydeKOH, EtOHthis compound
Industrial Production Methods
. This method is environmentally friendly and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-nitroacetophenone: A precursor in the synthesis of 3-(2-Hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one.
5-Bromo-2-hydroxy-3-nitroacetophenone: A similar compound with a bromine substituent, used in similar applications.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitro groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
Properties
CAS No. |
89406-18-8 |
---|---|
Molecular Formula |
C15H11NO4 |
Molecular Weight |
269.25 g/mol |
IUPAC Name |
3-(2-hydroxy-3-nitrophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO4/c17-14(11-5-2-1-3-6-11)10-9-12-7-4-8-13(15(12)18)16(19)20/h1-10,18H |
InChI Key |
LVNIFZAVAASJRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.